

Reproterol Hydrochloride (CAS 13055-82-8): A

Technical Guide to Research Applications

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Compound of Interest		
Compound Name:	Reproterol Hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of **Reproterol Hydrochloride**, a selective beta-2 (β2) adrenergic receptor agonist. The document collates available physicochemical data, explores its mechanism of action, summarizes key experimental findings, and provides detailed protocols for relevant in vitro assays.

Introduction

Reproterol Hydrochloride (CAS: 13055-82-8) is a sympathomimetic amine used clinically as a bronchodilator for the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a unique compound synthesized from the combination of orciprenaline (a non-selective beta-agonist) and theophylline (a phosphodiesterase inhibitor).[3] This dual heritage suggests a complex mechanism of action that has been a subject of research. Its primary therapeutic effect is the rapid relaxation of airway smooth muscle, alleviating bronchoconstriction.[1][4][5] This guide focuses on the underlying pharmacology, experimental data, and methodologies relevant to the scientific investigation of Reproterol.

Physicochemical Properties

Reproterol Hydrochloride is a white, crystalline solid. Its fundamental properties are essential for designing experimental protocols, including solution preparation and storage.



Property	Value	Source
CAS Number	13055-82-8	PubChem[6]
Molecular Formula	C18H24CIN5O5	PubChem[6]
Molecular Weight	425.9 g/mol	PubChem[6]
IUPAC Name	7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride	PubChem[6]
Predicted Water Solubility	2.88 mg/mL	DrugBank
Predicted pKa (Strongest Acidic)	8.84	DrugBank
Predicted pKa (Strongest Basic)	9.66	DrugBank

Mechanism of Action

Reproterol's primary mechanism of action is the stimulation of β2-adrenergic receptors located on the surface of airway smooth muscle cells.[1][5] This interaction initiates a well-defined signaling cascade. Additionally, its theophylline moiety suggests a potential secondary mechanism involving the inhibition of phosphodiesterase (PDE) enzymes.[3]

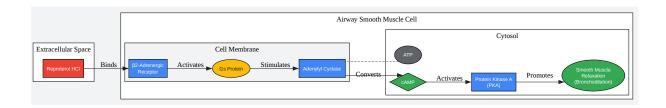
β2-Adrenergic Receptor Agonism

As a β 2-agonist, Reproterol mimics the action of endogenous catecholamines like epinephrine. Binding to the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated stimulatory G-protein (Gs). This triggers a cascade of intracellular events:

- Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).



- Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates
 Protein Kinase A (PKA).
- Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a
 decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase
 (MLCK). This ultimately results in the relaxation of bronchial smooth muscle and
 bronchodilation.[5]



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Caption: β2-Adrenergic Receptor Signaling Pathway of Reproterol.

Potential Phosphodiesterase (PDE) Inhibition

The structural similarity of Reproterol to theophylline suggests it may also inhibit PDE enzymes. [3] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, Reproterol could potentiate its own primary effect by preventing the breakdown of cAMP, leading to a more sustained and pronounced increase in intracellular levels and, consequently, greater bronchodilation. This dual action may differentiate it from other β2-agonists.[3][7]

Research Applications and Experimental Data

Reproterol has been investigated in various in vitro and in vivo models to characterize its bronchodilatory and anti-inflammatory properties. While specific receptor binding affinities (Ki) and functional potencies (EC50) on airway smooth muscle are not readily available in published literature, comparative studies provide valuable insights.

In Vitro Studies

4.1.1 Effects on Inflammatory Mediator Production



A key study investigated the effects of Reproterol on human monocytes, comparing its activity to the β 2-agonists fenoterol and salbutamol. The study measured the production of cAMP and the inhibition of lipopolysaccharide (LPS)-induced leukotriene B4 (LTB4), an inflammatory mediator.

Compound (at 10 ⁻⁵ M)	cAMP Production (% Increase)	LTB4 Production (% Inhibition)
Reproterol	128%	49%
Fenoterol	65%	15%
Salbutamol	13%	59%
Statistically significant (p<0.05). Data from Juergens et al., 2004.[7][8]		

These results indicate that Reproterol is a potent stimulator of cAMP production, significantly more so than fenoterol and salbutamol at the tested concentration.[7][8] This enhanced cAMP stimulation may be due to its dual action of β2-receptor agonism and PDE inhibition.[3][7]

4.1.2 Airway Smooth Muscle Relaxation

Studies have consistently demonstrated Reproterol's potent spasmolytic effects on isolated tracheal and bronchial smooth muscle preparations contracted by various agents, including histamine and acetylcholine.[9] While quantitative EC50 values for Reproterol in these assays are not specified in the available literature, it is described as a powerful stimulant of adenylyl cyclase activity in the trachea and bronchi, comparable to salbutamol but less potent than the non-selective agonist isoprenaline.

Pharmacokinetic Data

Pharmacokinetic studies have been performed in various species, including humans. The data highlights differences in absorption and elimination across species.



Species	Route	Key Findings
Rat	Oral	Absorption: 18%; Elimination: 58% fecal.
Rat	Intratracheal	Absorption: 90%. High affinity for lung tissue.
Dog	Oral	Elimination half-life: 12.4 hours.
Dog	IV	57% renal elimination.
Human	Oral	Peak plasma level reached within 2 hours.
Human	IV	Rapid distribution and elimination.
Data summarized from a study using radiolabeled Reproterol.		

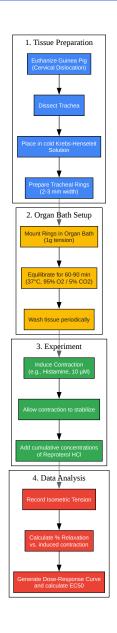
Key Experimental Protocols

While specific protocols detailing the use of Reproterol are scarce, standard methodologies for assessing bronchodilator activity can be readily adapted. The following are detailed, representative protocols for key assays.

Protocol: In Vitro Tracheal Smooth Muscle Relaxation Assay

This protocol describes a general method for assessing the relaxant properties of a compound on pre-contracted guinea pig tracheal rings, a standard model for bronchodilator research.[10] [11][12]





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Caption: Workflow for Guinea Pig Tracheal Ring Relaxation Assay.

Methodology:

- Tissue Preparation:
 - Humanely euthanize male Dunkin-Hartley guinea pigs (250-300g) via cervical dislocation.
 [10]
 - Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer
 (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃



25.0, Glucose 11.0).[10][12]

- Carefully clean the trachea of adherent connective tissue and cut it into 2-3 mm wide rings.[12]
- Organ Bath Mounting:
 - Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.[11]
 - Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O₂ and 5%
 CO₂.[10][11][12]
 - Connect the upper hook to an isometric force transducer to record changes in tension.
 - Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[10]
- Experimental Procedure:
 - Induce a stable contraction using a spasmogen. A common choice is histamine (e.g., 10 μM) or carbachol.[11]
 - Once the contraction reaches a stable plateau, add Reproterol Hydrochloride to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 μM).
 - Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
- Data Analysis:
 - Record the isometric tension throughout the experiment.
 - Express the relaxation at each Reproterol concentration as a percentage reversal of the initial induced contraction.
 - Plot the percentage relaxation against the log concentration of Reproterol to generate a dose-response curve.



 Calculate the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.

Protocol: cAMP Accumulation Assay in Whole Cells

This protocol provides a general framework for measuring intracellular cAMP levels in response to β2-agonist stimulation using a commercially available assay kit (e.g., AlphaScreen).[2][13] [14]

Methodology:

- Cell Culture:
 - Culture a suitable cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human β2AR) in appropriate media.
- Cell Stimulation:
 - Harvest and seed the cells into a 384-well microplate at an optimized density (e.g., 3000 cells/well).[13]
 - Allow cells to adhere overnight.
 - Pre-incubate cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to prevent cAMP degradation.
 - Add varying concentrations of Reproterol Hydrochloride to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.[8]
- Detection:
 - Lyse the cells and perform the cAMP detection according to the manufacturer's
 instructions for the chosen assay kit. This typically involves adding detection reagents
 (e.g., biotinylated-cAMP and antibody-conjugated acceptor beads).[13][14]
 - Incubate to allow for the competitive binding reaction to reach equilibrium.
- Data Analysis:



- Read the plate using an appropriate plate reader.
- Generate a standard curve using known concentrations of cAMP.
- Convert the raw signal from the experimental wells to cAMP concentrations (e.g., pmol/well) using the standard curve.[2]
- Plot the cAMP concentration against the log concentration of Reproterol to generate a dose-response curve and determine the EC50 value.

Conclusion

Reproterol Hydrochloride is a potent and rapid-acting bronchodilator whose research applications center on its function as a $\beta 2$ -adrenergic agonist. Its unique chemical structure, combining features of both an adrenergic agonist and a xanthine, suggests a dual mechanism involving both adenylyl cyclase activation and potential phosphodiesterase inhibition, leading to robust cAMP stimulation. While quantitative data on its direct receptor binding and functional potency in airway tissues are limited in publicly accessible literature, the available comparative data confirms its efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological profile of Reproterol and its potential applications in the development of respiratory therapeutics.

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